4-(Benzyloxy)-6-chloropyrimidin-2-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yields, and any purification methods .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at what reactants it reacts with, what products it forms, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
HIV Inhibition
4-(Benzyloxy)-6-chloropyrimidin-2-amine derivatives have shown potential in HIV inhibition. A study synthesized a series of pyrimidine derivatives, including those related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine, and found that some compounds exhibited in vitro anti-HIV activity. These compounds acted as non-nucleoside reverse transcriptase inhibitors, with two specific compounds significantly inhibiting HIV-1 replication in cell cultures (Al-Masoudi et al., 2014).
Corrosion Inhibition
This chemical has also been explored in the field of corrosion inhibition. A study investigated the efficiency of various pyrimidinic Schiff bases, including derivatives of 4-(Benzyloxy)-6-chloropyrimidin-2-amine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated good corrosion inhibition even at low concentrations and were found to be mixed-type inhibitors (Ashassi-Sorkhabi et al., 2005).
Antioxidant, Antimicrobial, and Anti-inflammatory Activities
Another study synthesized a series of derivatives from 4-(Benzyloxy)-6-chloropyrimidin-2-amine and tested them for various biological activities. These compounds showed significant radical scavenging, antimicrobial, and anti-inflammatory activities. The study highlighted the importance of hydroxyl groups on the aromatic ring for antioxidant activity (Mallikarjunaswamy et al., 2018).
Antiangiogenic Potential
A silico study examined the antiangiogenic effects of synthetic compounds derived from 4-(Benzyloxy)-6-chloropyrimidin-2-amine. The study used molecular docking to analyze the binding affinity of these compounds with VEGFR-2 kinase, an important target in antiangiogenic therapy. The results showed significant binding energy, suggesting the potential of these compounds as antiangiogenic agents (Jafar & Hussein, 2021).
Synthesis and Docking Studies
In the field of chemical synthesis, a method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine. This study demonstrated the potential of this compound in chemical research and its properties were characterized through spectral analyses and docking studies (Bommeraa et al., 2019).
Crystal Structure and DFT Studies
A study conducted on a derivative of 4-(Benzyloxy)-6-chloropyrimidin-2-amine focused on its crystal structure and density functional theory (DFT) calculations. This research provided insights into the molecular conformation, hydrogen bond interactions, and electronic structure properties of the compound, demonstrating its relevance in material science and computational chemistry (Murugavel et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDHABRCWHVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594972 | |
Record name | 4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
CAS RN |
210992-85-1 | |
Record name | 4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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